molecular formula C12H16N2O3 B3158502 (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester CAS No. 858599-23-2

(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester

Cat. No.: B3158502
CAS No.: 858599-23-2
M. Wt: 236.27 g/mol
InChI Key: ODJIEHOBOFHMEY-UHFFFAOYSA-N
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Description

“(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester” is a pyridine-derived compound featuring a tert-butyl carbamate group at the 3-position and an acetyl substituent at the 6-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and pharmaceutical synthesis, particularly in the development of bioactive molecules . Its acetyl group provides a reactive site for further derivatization, enabling the formation of hydrazones, oximes, or participation in condensation reactions.

Properties

IUPAC Name

tert-butyl N-(6-acetylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)10-6-5-9(7-13-10)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJIEHOBOFHMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester typically involves the reaction of 6-acetylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

6-Acetylpyridine+tert-Butyl chloroformate(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester\text{6-Acetylpyridine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} 6-Acetylpyridine+tert-Butyl chloroformate→(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield 6-pyridinecarboxylic acid, while reduction of the pyridine ring can produce 6-acetylpiperidine.

Scientific Research Applications

(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The acetyl group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, modulating their activity. The carbamate ester can undergo hydrolysis, releasing the active compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between “(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester” and its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 6-acetyl, 3-carbamate C₁₂H₁₆N₂O₃ ~236 Reactive acetyl group for derivatization; used in medicinal chemistry intermediates .
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 6-chloro, 4-methyl, 3-carbamate C₁₁H₁₅ClN₂O₂ 242.7 Chloro and methyl groups enhance lipophilicity; potential for nucleophilic substitution .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro, 3-methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.6 Bromo and chloro substituents increase reactivity in cross-coupling reactions .
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 6-amino, pyrrolidine-3-carbamate C₁₄H₂₁N₃O₂ 279.2 Amino group enables conjugation; used in heterocyclic drug synthesis .
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester 6-chloro, 3-nitro, 2-carbamate C₁₀H₁₂ClN₃O₄ ~273.7 Nitro group facilitates reduction to amines; intermediate in multistep syntheses .

Structural and Functional Analysis:

Substituent Effects: Electron-Withdrawing Groups (EWG): The acetyl group in the target compound is a moderate EWG, reducing electron density on the pyridine ring compared to electron-donating groups (e.g., methoxy in ). This enhances electrophilic substitution at meta/para positions .

Synthetic Pathways: The target compound’s synthesis likely involves acetylation of a pre-functionalized pyridine-carbamate intermediate, whereas halogenated analogs () employ lithiation or direct halogenation .

However, tert-butyl carbamates generally enhance lipid solubility, balancing bioavailability . The pKa of the target compound’s pyridine nitrogen is likely lower (~4–5) than amino-substituted analogs (e.g., , pKa ~12.06) due to the acetyl group’s electron-withdrawing effects .

Applications :

  • The acetyl group in the target compound allows for versatile functionalization, making it valuable in prodrug design or kinase inhibitor development .
  • Halogenated analogs () are preferred for metal-catalyzed cross-couplings in fragment-based drug discovery .

Biological Activity

(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyridine ring substituted with an acetyl group and a tert-butyl carbamate moiety, which may confer various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3. Its structure includes:

  • A pyridine ring , which is known for its ability to interact with biological targets.
  • An acetyl group , which can enhance lipophilicity and influence biological interactions.
  • A tert-butyl carbamate moiety , which can participate in various biochemical processes.

Biological Activity Overview

The potential biological activities of this compound are primarily attributed to its functional groups, which may facilitate interactions with enzymes and receptors. The following sections detail specific activities observed in related compounds and potential implications for this ester.

Antimicrobial Activity

Pyridine derivatives have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various pathogens, suggesting that this compound may also possess antimicrobial effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The carbamate group in this compound is conducive to enzyme inhibition. Compounds with similar structures have been studied for their role as enzyme inhibitors, particularly in the context of metabolic pathways. For example, carbamates can serve as reversible inhibitors of acetylcholinesterase, an important enzyme in neurotransmission .

Anti-inflammatory and Analgesic Effects

Research on related pyridine compounds has highlighted their anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of inflammatory pathways and pain receptors, making this compound a candidate for further investigation in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Pyridine-2-carboxylic acid derivativeCarboxylic acid on pyridineAnti-inflammatory
AminopyridineAmino group on pyridineNeuroprotective
Carbamate insecticideCarbamate linkageInsect neurotoxin

This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the unique profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester
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(6-Acetylpyridin-3-yl)carbamic acid tert-butyl ester

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